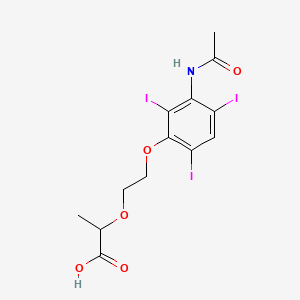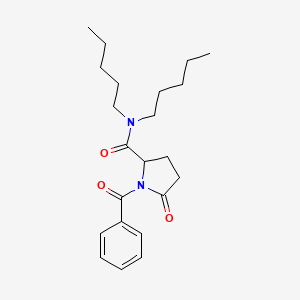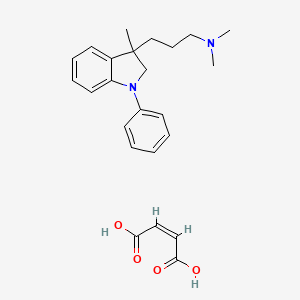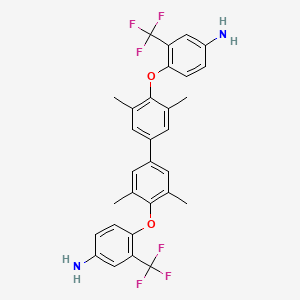
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a phenoxyethoxy moiety. This compound is notable for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid typically involves multiple steps, starting from the iodination of a phenolic compound. The process includes:
Iodination: Introduction of iodine atoms to the phenolic compound.
Acetylation: Addition of an acetamido group to the iodinated compound.
Etherification: Formation of the ethoxy linkage by reacting the intermediate with ethylene oxide.
Propanoic Acid Addition: Final step involves the addition of propanoic acid to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds.
Scientific Research Applications
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with proteins and enzymes. The acetamido group may facilitate binding to specific receptors or active sites, while the ethoxy and propanoic acid moieties contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares the triiodo and acetamido groups but lacks the ethoxy and propanoic acid moieties.
2,4,6-Triiodophenol: Contains the triiodo group but lacks the acetamido and ethoxypropanoic acid functionalities.
Uniqueness
2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of multiple iodine atoms enhances its utility in imaging and diagnostic applications, while the acetamido and ethoxypropanoic acid groups provide additional sites for chemical modification and interaction with biological targets.
This compound’s versatility and unique structure make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
22730-89-8 |
|---|---|
Molecular Formula |
C13H14I3NO5 |
Molecular Weight |
644.97 g/mol |
IUPAC Name |
2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C13H14I3NO5/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VQIVOLHFBFAWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)






![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
